Quinoxalin-6-ylboronic acid hydrochloride
Overview
Description
Quinoxalin-6-ylboronic acid hydrochloride is an organic compound with the chemical formula C8H8BClN2O2. It is a boronic acid derivative that is commonly used in organic synthesis, particularly in the construction of carbon-carbon and carbon-boron bonds . This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-ylboronic acid hydrochloride typically involves the reaction of quinoxaline with boronic acid under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where quinoxaline is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-6-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid moiety is replaced by other functional groups.
Coupling Reactions: The compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Nucleophilic Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Quinoxalin-6-ylboronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxalin-6-ylboronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar reactions.
Pyridine-3-boronic Acid: Used in organic synthesis and has similar reactivity.
Benzofuran-2-boronic Acid: Known for its use in Suzuki-Miyaura coupling reactions.
Uniqueness: Quinoxalin-6-ylboronic acid hydrochloride is unique due to its quinoxaline core, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for constructing complex molecular architectures that may not be easily accessible using other boronic acids .
Properties
IUPAC Name |
quinoxalin-6-ylboronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUKKXQGTXCLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CN=C2C=C1)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662802 | |
Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852362-25-5 | |
Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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